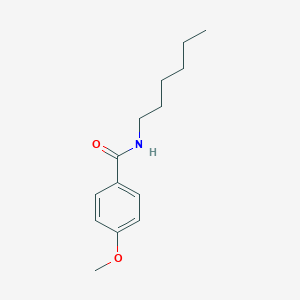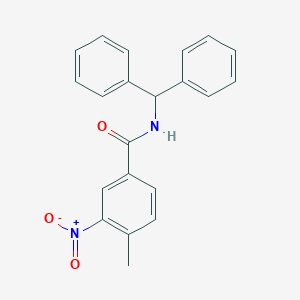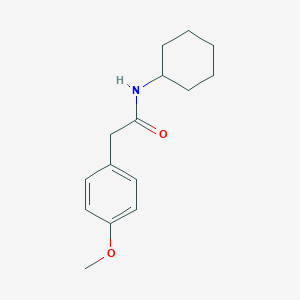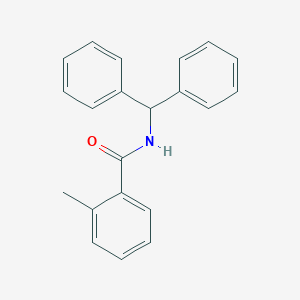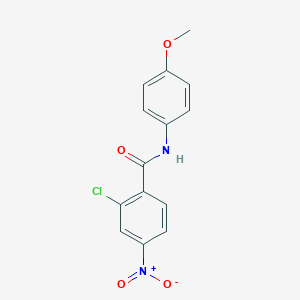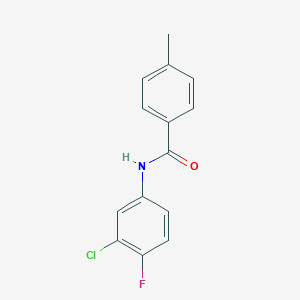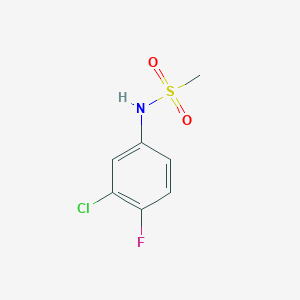
N-(3-chloro-4-fluorophenyl)methanesulfonamide
Vue d'ensemble
Description
“N-(3-chloro-4-fluorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7ClFNO2S . It has a molecular weight of 223.65 . This compound is used for research and development purposes .
Synthesis Analysis
There is a paper that discusses an improved three-step process for the synthesis of a similar compound, gefitinib, from readily available starting material . The protocol is based on the synthesis, isolation, characterization of novel intermediates, and their application in the alkylation step for the synthesis of gefitinib .Physical And Chemical Properties Analysis
“N-(3-chloro-4-fluorophenyl)methanesulfonamide” has a molecular weight of 223.65 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Structural Studies and Synthesis :
- Nimesulide derivatives, including a compound similar to "N-(3-chloro-4-fluorophenyl)methanesulfonamide", have been synthesized and analyzed for their crystal structures using X-ray powder diffraction. These studies are crucial for understanding the molecular configuration and potential applications in various fields (Dey et al., 2015).
- Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrates their use as chemoselective N-acylation reagents, highlighting the importance of substitution patterns in chemical reactivity and potential pharmaceutical applications (Kondo et al., 2000).
Biological Activity :
- Methanesulfonamide derivatives, similar to "N-(3-chloro-4-fluorophenyl)methanesulfonamide", have been investigated for their potential as HMG-CoA reductase inhibitors, a key target in cholesterol-lowering therapies. These compounds show promise in the pharmaceutical industry for treating hypercholesterolemia (Watanabe et al., 1997).
- Certain thiophene-2-alkylsulfonamides, structurally related to "N-(3-chloro-4-fluorophenyl)methanesulfonamide", have been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammation and asthma. These findings open avenues for developing new anti-inflammatory and anti-asthmatic drugs (Beers et al., 1997).
Cancer Research :
- Methanesulfonamide derivatives, including compounds similar to "N-(3-chloro-4-fluorophenyl)methanesulfonamide", have been evaluated in clinical trials for their antitumor activity. For instance, Methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-, showed antitumor activity in ovarian carcinoma, suggesting potential applications in oncology (Von Hoff et al., 1978).
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKJSSPSJJZUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B404900.png)

